Cas no 35951-50-9 (Spiro[4.5]decane-6-carboxaldehyde,8-hydroxy-10-methyl-2-(1-methylethenyl)-, (2R,5S,6S,8S,10R)-)
![Spiro[4.5]decane-6-carboxaldehyde,8-hydroxy-10-methyl-2-(1-methylethenyl)-, (2R,5S,6S,8S,10R)- structure](https://it.kuujia.com/scimg/cas/35951-50-9x500.png)
35951-50-9 structure
Nome del prodotto:Spiro[4.5]decane-6-carboxaldehyde,8-hydroxy-10-methyl-2-(1-methylethenyl)-, (2R,5S,6S,8S,10R)-
Spiro[4.5]decane-6-carboxaldehyde,8-hydroxy-10-methyl-2-(1-methylethenyl)-, (2R,5S,6S,8S,10R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Spiro[4.5]decane-6-carboxaldehyde,8-hydroxy-10-methyl-2-(1-methylethenyl)-, (2R,5S,6S,8S,10R)-
- (3R,5S,6R,8S,10S)-8-hydroxy-6-methyl-3-prop-1-en-2-ylspiro[4.5]decane-10-carbaldehyde
- (2R,5S,6S,8S,10R)-8-Hydroxy-10-methyl-2-(prop-1-en-2-yl)spiro[4.5]decane-6-carbaldehyde
- CHEMBL2270658
- SPIRO(4.5)DECANE-6-CARBOXALDEHYDE, 8-HYDROXY-10-METHYL-2-(1-METHYLETHENYL)-, (5S-(5.ALPHA.(S*),6.BETA.,8.BETA.,10.BETA.))-
- 35951-50-9
- DTXSID80957361
- Q27103322
- 8-hydroxy-10-methyl-2-(prop-1-en-2-yl)spiro[4.5]decane-6-carbaldehyde
- C09700
- SPIRO(4.5)DECANE-6-CARBOXALDEHYDE, 8-HYDROXY-10-METHYL-2-(1-METHYLETHENYL)-, (2R,5S,6S,8S,10R)-
- Spiro(4.5)decane-6-carboxaldehyde, 8-hydroxy-10-methyl-2-(1-methylethenyl)-, (5S-(5alpha(S*),6beta,8beta,10beta))-
- UNII-SIC6883O43
- SIC6883O43
- SCHEMBL1835086
- CHEBI:27774
- Lubimin
- (2R,5S,6S,8S,10R)-8-hydroxy-2-isopropenyl-10-methylspiro[4.5]decane-6-carbaldehyde
-
- Inchi: InChI=1S/C15H24O2/c1-10(2)12-4-5-15(8-12)11(3)6-14(17)7-13(15)9-16/h9,11-14,17H,1,4-8H2,2-3H3
- Chiave InChI: CEVNHRPKRNTGKO-UHFFFAOYSA-N
- Sorrisi: O=CC1CC(O)CC(C)C21CCC(C(=C)C)C2
Proprietà calcolate
- Massa esatta: 236.17772
- Massa monoisotopica: 236.177630004g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 17
- Conta legami ruotabili: 2
- Complessità: 323
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.4
- Superficie polare topologica: 37.3Ų
Proprietà sperimentali
- PSA: 37.3
Spiro[4.5]decane-6-carboxaldehyde,8-hydroxy-10-methyl-2-(1-methylethenyl)-, (2R,5S,6S,8S,10R)- Letteratura correlata
-
1. Total synthesis of (±)-lubimin and (±)-oxylubiminAkio Murai,Shingo Sato,Tadashi Masamune J. Chem. Soc. Chem. Commun. 1982 513
-
2. Index pages
-
C. J. W. Brooks,D. G. Watson Nat. Prod. Rep. 1991 8 367
-
J. C. Vederas Nat. Prod. Rep. 1987 4 277
-
5. Sesquiterpenoid stress compounds of Datura stramonium: biosynthesis of the three major metabolites from [1,2-13C]acetate and the X-ray structure of 3-hydroxylubiminGeorge I. Birnbaum,C. P. Huber,M. L. Post,J. B. Stothers,James R. Robinson,Albert Stoessl,Edmund W. B. Ward J. Chem. Soc. Chem. Commun. 1976 330
35951-50-9 (Spiro[4.5]decane-6-carboxaldehyde,8-hydroxy-10-methyl-2-(1-methylethenyl)-, (2R,5S,6S,8S,10R)-) Prodotti correlati
- 13159-28-9(Betulinaldehyde)
- 1896339-19-7(2-(3-chloro-2-hydroxyphenyl)-2-oxoacetic acid)
- 1384264-43-0(1-(5-chloro-3-fluoro-2-pyridyl)ethanamine)
- 1211470-81-3(5-Oxo-1-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxylic acid)
- 2229478-54-8(3,3-difluoro-4-(2,4,5-trifluorophenyl)butanoic acid)
- 26378-18-7(2,4,6-trichloro-3-methoxyphenol)
- 1804645-56-4(5-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxaldehyde)
- 18822-86-1((±)-Octanoylcarnitine Chloride)
- 2138070-19-4(8-Bromo-2-(thiomorpholin-4-yl)quinazoline)
- 2248346-00-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methylpropyl)cyclopropane-1-carboxylate)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
